(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Brand Name: Vulcanchem
CAS No.: 1092582-89-2
VCID: VC11644577
InChI: InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1
SMILES: CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Molecular Formula: C25H26N2O2
Molecular Weight: 386.5 g/mol

(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

CAS No.: 1092582-89-2

Cat. No.: VC11644577

Molecular Formula: C25H26N2O2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) - 1092582-89-2

Specification

CAS No. 1092582-89-2
Molecular Formula C25H26N2O2
Molecular Weight 386.5 g/mol
IUPAC Name (3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1
Standard InChI Key OQLUHXFWGUDHNB-FNAHDJPLSA-N
Isomeric SMILES CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
SMILES CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Canonical SMILES CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) reflects its bis-indenoxazole core linked by a pentane-3,3-diyl bridge, with stereochemical descriptors specifying the configuration at four chiral centers . Alternative designations include:

  • CAS Registry Number: 1092582-89-2

  • PubChem CID: 154726637

  • Vendor Codes: (R,S)-EtIn-Sabox, MFCD33022367, AKOS040768036

The compound’s stereoisomer, (3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (CAS 875640-21-4), shares the same molecular formula but differs in spatial arrangement, underscoring the critical role of chirality in its properties.

Molecular Descriptors

Key computed descriptors include:

  • InChI: InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1

  • InChIKey: OQLUHXFWGUDHNB-FNAHDJPLSA-N

  • SMILES: CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56

These identifiers enable precise differentiation from structurally similar compounds.

Structural Analysis

2D and 3D Architecture

The molecule comprises two indeno[1,2-d]oxazole moieties connected via a pentane-3,3-diyl spacer. Each indenoxazole unit features a fused bicyclic system with an oxazole ring (positions 1–5) annulated to an indene fragment (positions 6–9) . The (3aR,8aS) configuration at both chiral centers ensures a specific spatial orientation, as visualized in PubChem’s 3D conformer model .

Table 1: Key Structural Features

FeatureDescription
Core StructureBis-indeno[1,2-d]oxazole with pentane-3,3-diyl bridge
Chiral CentersFour stereocenters at 3a, 3a', 8a, 8a' positions
Fused Ring SystemOxazole (5-membered) fused to indene (9-membered) in each moiety
Bridge GeometryPentane-3,3-diyl provides a rigid, C2-symmetric linkage

Synthesis and Stability

Synthetic Routes

Though detailed protocols are proprietary, analogous indenoxazole syntheses involve:

  • Cyclocondensation: Reaction of substituted indene-diols with nitriles under acid catalysis to form the oxazole ring.

  • Bridging Strategy: Coupling two indenoxazole units via a symmetric diyl linker, likely using a Grignard or Ullmann-type reaction.

Hazard StatementDescriptionPrecautionary Measure (P-Code)
H302Harmful if swallowedP264: Wash skin thoroughly after handling
H315Causes skin irritationP305+P351+P338: Eye rinse protocol
H319Causes serious eye irritationP337+P313: Seek medical attention
H335May cause respiratory irritationP261: Avoid breathing dust/fume

Personal protective equipment (PPE) including gloves, goggles, and respirators is mandatory during handling.

Applications and Research Utility

Catalysis and Ligand Design

The compound’s rigid, C2-symmetric structure makes it a candidate for chiral ligands in asymmetric catalysis. Similar bis-oxazoles are employed in enantioselective hydrogenations and cross-couplings.

Pharmaceutical Intermediates

Indenoxazole derivatives exhibit bioactivity in preclinical studies, including kinase inhibition and antimicrobial effects. While no direct data exist for this compound, its structural analogs are explored as intermediates in drug discovery .

Comparison with Stereoisomers

Table 3: Stereochemical Impact on Properties

Property(3aR,3a'R,8aS,8a'S) Isomer(3aS,3a'S,8aR,8a'R) Isomer
Melting PointNot reportedNot reported
Boiling PointEstimated >500°C (decomposes)Similar
SolubilityLow in water; soluble in DCM, THFComparable
Chiral ResolutionResolvable via chiral HPLCOpposite elution order

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